Cas no 1334675-62-5 (1-(Cyclopropylmethyl)-4-iodo-1H-imidazole)

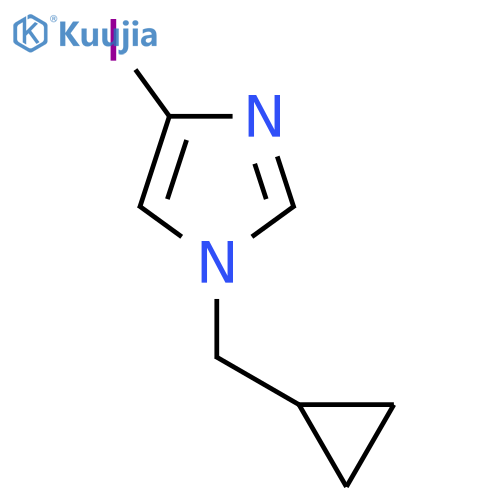

1334675-62-5 structure

商品名:1-(Cyclopropylmethyl)-4-iodo-1H-imidazole

CAS番号:1334675-62-5

MF:C7H9IN2

メガワット:248.064233541489

CID:5188376

1-(Cyclopropylmethyl)-4-iodo-1H-imidazole 化学的及び物理的性質

名前と識別子

-

- 1-(Cyclopropylmethyl)-4-iodo-1H-imidazole

- 1-cyclopropylmethyl-4-iodo-1H-imidazole

- 1H-Imidazole, 1-(cyclopropylmethyl)-4-iodo-

-

- インチ: 1S/C7H9IN2/c8-7-4-10(5-9-7)3-6-1-2-6/h4-6H,1-3H2

- InChIKey: AZZZORPJFUMWSX-UHFFFAOYSA-N

- ほほえんだ: IC1=CN(C=N1)CC1CC1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 125

- トポロジー分子極性表面積: 17.8

- 疎水性パラメータ計算基準値(XlogP): 1.4

1-(Cyclopropylmethyl)-4-iodo-1H-imidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD610524-1g |

1-(Cyclopropylmethyl)-4-iodo-1H-imidazole |

1334675-62-5 | 97% | 1g |

¥3773.0 | 2023-04-03 | |

| Chemenu | CM494323-1g |

1-(Cyclopropylmethyl)-4-iodo-1H-imidazole |

1334675-62-5 | 97% | 1g |

$539 | 2024-08-02 |

1-(Cyclopropylmethyl)-4-iodo-1H-imidazole 関連文献

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

1334675-62-5 (1-(Cyclopropylmethyl)-4-iodo-1H-imidazole) 関連製品

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 249916-07-2(Borreriagenin)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量